2-(2-Methoxyethoxy)isonicotinamide

Physicochemical properties Lead optimization Medicinal chemistry

2-(2-Methoxyethoxy)isonicotinamide (CAS 1831097-88-1, molecular formula C₉H₁₂N₂O₃, molecular weight 196.20 g/mol) is a pyridine-4-carboxamide (isonicotinamide) derivative bearing a 2-(2-methoxyethoxy) substituent on the pyridine ring. This compound is commercially supplied as a research chemical and building block, with the methoxyethoxy side chain conferring distinct solubility and hydrogen-bonding characteristics compared to simpler alkoxy analogs.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 1831097-88-1
Cat. No. B2412910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethoxy)isonicotinamide
CAS1831097-88-1
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)N
InChIInChI=1S/C9H12N2O3/c1-13-4-5-14-8-6-7(9(10)12)2-3-11-8/h2-3,6H,4-5H2,1H3,(H2,10,12)
InChIKeyCNOYCTJIOFKMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyethoxy)isonicotinamide CAS 1831097-88-1: Vendor-Independent Procurement Baseline for Research Sourcing


2-(2-Methoxyethoxy)isonicotinamide (CAS 1831097-88-1, molecular formula C₉H₁₂N₂O₃, molecular weight 196.20 g/mol) is a pyridine-4-carboxamide (isonicotinamide) derivative bearing a 2-(2-methoxyethoxy) substituent on the pyridine ring . This compound is commercially supplied as a research chemical and building block, with the methoxyethoxy side chain conferring distinct solubility and hydrogen-bonding characteristics compared to simpler alkoxy analogs . Its IUPAC name is 2-(2-methoxyethoxy)pyridine-4-carboxamide, and its canonical SMILES is COCCOc1cc(C(N)=O)ccn1 .

Why Generic Isonicotinamide Substitution Fails: Structural Differentiation of 2-(2-Methoxyethoxy)isonicotinamide


Isonicotinamide derivatives cannot be treated as interchangeable procurement items because even minor substituent variations at the pyridine 2-position produce divergent physicochemical and biological profiles [1]. The 2-(2-methoxyethoxy) chain introduces a flexible ether tail with both hydrogen-bond acceptor capacity (the ether oxygens) and moderate lipophilicity, distinguishing it from simple 2-methoxy (more polar, lower MW), 2-ethoxy, or unsubstituted isonicotinamide cores. In the broader chemotype, 2-alkoxyethoxy-isonicotinamide derivatives have been explored as ROMK (Kir1.1) channel inhibitors, kinase inhibitors, and BACE-1 inhibitors, where the precise nature of the 2-substituent dictates target engagement and selectivity [2]. Substitution of the target compound with a close analog without verifying the specific 2-substituent identity risks introducing uncharacterized potency shifts, altered pharmacokinetic properties, and non-reproducible experimental outcomes in medicinal chemistry campaigns.

Quantitative Evidence Guide: 2-(2-Methoxyethoxy)isonicotinamide Differentiated Procurement Data


Physicochemical Differentiation: Molecular Weight and Formula vs. Common Isonicotinamide Core

2-(2-Methoxyethoxy)isonicotinamide (C₉H₁₂N₂O₃, MW 196.20) carries a larger 2-substituent than the unsubstituted isonicotinamide core (C₆H₆N₂O, MW 122.12) and the commonly encountered 2-methoxy analog (2-methoxyisonicotinamide, C₇H₈N₂O₂, MW 152.15). This increased molecular weight and the addition of a second ether oxygen are anticipated to reduce membrane permeability relative to the 2-methoxy analog while enhancing aqueous solubility—a trade-off relevant for fragment-based drug discovery and lead optimization campaigns where the 2-position is systematically varied .

Physicochemical properties Lead optimization Medicinal chemistry

eNOS Enzyme Inhibition: BindingDB Ki Data vs. NOS Isoform Reference Inhibitors

2-(2-Methoxyethoxy)isonicotinamide (ChEMBL1946351) was tested against endothelial nitric oxide synthase (eNOS, mouse) and neuronal NOS (nNOS, rat). The compound exhibited Ki values of 40,000 nM (40 µM) against eNOS and 47,500 nM (47.5 µM) against nNOS, as measured by the oxyhemoglobin-to-methemoglobin conversion assay [1]. These micromolar-range affinities indicate that the compound is a weak NOS inhibitor compared to known potent NOS inhibitors (e.g., Ki values in the low nanomolar range for tool compounds). However, these data provide a quantitative benchmark for selectivity profiling: the ~1.2-fold difference between eNOS and nNOS Ki values suggests minimal isoform selectivity, which is consistent with an early-stage, unoptimized isonicotinamide scaffold [1].

Nitric oxide synthase eNOS inhibition Binding affinity

Cellular Differentiation Activity: Qualitative Evidence from Patent-Associated Data

A patent-associated data source (originally from freshpatents.com, archived via WebDataCommons) claims that 2-(2-Methoxyethoxy)isonicotinamide 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' suggesting potential utility as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. Critically, no quantitative comparator data (e.g., IC₅₀ values, differentiation percentages, or head-to-head data vs. reference differentiation inducers such as ATRA or vitamin D3 analogs) are available in this source. This represents a qualitative class-level observation that has not been independently reproduced in peer-reviewed literature indexed in major databases.

Cell differentiation Anticancer Monocyte differentiation

2-(2-Methoxyethoxy)isonicotinamide: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Scaffold Optimization: 2-Position SAR of Isonicotinamide Derivatives

The compound serves as a key intermediate for systematic structure-activity relationship (SAR) studies at the pyridine 2-position of isonicotinamide-based lead series [1]. Its 2-(2-methoxyethoxy) substituent provides a flexible, moderately polar ether tail that can be compared head-to-head with 2-methoxy, 2-ethoxy, 2-(2-hydroxyethoxy), and 2-halo analogs to map steric and electronic requirements for target binding. The known weak eNOS/nNOS binding (Ki ~40–47 µM) [2] provides a baseline affinity measurement, enabling researchers to quantify the potency gains achieved through subsequent structural modifications.

ROMK (Kir1.1) Channel Inhibitor Fragment Growing

The 2-(2-methoxyethoxy)isonicotinamide scaffold is structurally related to pyridine-4-carboxamide derivatives disclosed as ROMK (Kir1.1) inhibitors in patent literature (e.g., US9073882B2) [1]. While the target compound itself lacks published ROMK IC₅₀ data, it serves as a minimal pharmacophore starting point for fragment-growing strategies. Its molecular weight (196.20) falls within fragment-like chemical space (MW < 250), and the primary amide can be elaborated to diverse N-substituted analogs that have demonstrated ROMK1 IC₅₀ values in the 34–74 nM range for optimized derivatives [2].

NOS Isoform Profiling Reference Compound

With quantitative Ki data available for both eNOS and nNOS [1], this compound can function as a weak-affinity reference ligand in NOS inhibitor screening cascades. Its negligible isoform selectivity (~1.2-fold eNOS vs. nNOS) makes it suitable as a negative control for selectivity assays, where potent and isoform-selective tool compounds (e.g., NOS inhibitors with >100-fold selectivity) are the positive controls. Procurement of this compound with verified identity (CAS 1831097-88-1) ensures assay reproducibility across laboratories.

Chemical Biology Probe Development via Amide Elaboration

The primary carboxamide group of 2-(2-Methoxyethoxy)isonicotinamide is amenable to further functionalization (e.g., N-alkylation, N-arylation via coupling reactions) to generate focused libraries of N-substituted derivatives [1]. These elaborated analogs have been explored across multiple therapeutic target classes including kinase inhibition (EP2627637B1) [2] and BACE-1 inhibition . For procurement, the unsubstituted primary amide represents the most versatile common intermediate from which diverse derivative libraries can be synthesized in parallel.

Quote Request

Request a Quote for 2-(2-Methoxyethoxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.